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Compound of Interest

Compound Name: di-Pal-MTO

Cat. No.: B15577615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Di-Pal-MTO
Di-Pal-MTO is a novel lipophilic derivative of the established anticancer agent Mitoxantrone

(MTO). It is synthesized by conjugating two palmitoleyl lipid chains to the MTO core. This

structural modification is designed to enhance the molecule's residence time on the

cytoplasmic membrane, thereby increasing its inhibitory efficiency and reducing cytotoxicity. Di-
Pal-MTO has demonstrated a dual mechanism of action: directly suppressing tumor

progression and promoting a potent antitumor innate immune response.

Chemical Structure
The chemical structure of Di-Pal-MTO consists of the planar tetracyclic aromatic core of

Mitoxantrone, which is a type II topoisomerase inhibitor and DNA intercalator. This core is

covalently bonded to two palmitoleyl chains. Palmitoleic acid is a monounsaturated omega-7

fatty acid.

Core Molecule: Mitoxantrone (MTO)

Lipophilic Chains: Two Palmitoleyl groups

Molecular Formula: C₅₄H₈₄N₄O₈

Molecular Weight: 917.27 g/mol
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While the precise isomeric attachment points of the palmitoleyl chains to the Mitoxantrone core

can vary depending on the synthesis route, a representative structure involves acylation at the

secondary amine positions of the two aminoalkyl side chains of Mitoxantrone.

Quantitative Data Summary
The efficacy of Di-Pal-MTO, particularly when formulated into nanoparticles for co-delivery of

siRNA, has been evaluated in several preclinical studies. The following table summarizes key

quantitative findings from these investigations.

Parameter
Cell Line /
Model

Treatment Result Reference

Cell Viability

Reduction

Human Epithelial

Carcinoma (KB

cells)

md11-Pal-MTO

nanoparticles

with siMcl-1

81% reduction [1]

Human Epithelial

Carcinoma (KB

cells)

Lipofectamine

2000 with siMcl-1
68% reduction [1]

Tumor Volume

Reduction

In vivo mouse

model with KB

cell tumors

md11-Pal-MTO

nanoparticles

with siMcl-1

83.4% reduction

compared to

control

[1]

In vivo mouse

model with KB

cell tumors

md11-Pal-MTO

nanoparticles

without siRNA

53.9% reduction

compared to

control

[1]

Nanoparticle

Characteristics

md11-Pal-MTO

(mono-Pal-MTO

and di-Pal-MTO

at 1:1 molar

ratio)

N/A

Efficient cellular

delivery of

siRNA,

surpassing

Lipofectamine

2000

[1]

Key Signaling Pathways and Mechanism of Action
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Di-Pal-MTO exerts its anticancer effects through two primary signaling pathways. It physically

obstructs a metastasis-promoting pathway while simultaneously activating an antitumor

immune response.

A. Inhibition of NET-DNA-CCDC25 Mediated Metastasis
Di-Pal-MTO acts as a small molecule inhibitor that blocks the interaction between neutrophil

extracellular trap DNA (NET-DNA) and the transmembrane protein CCDC25 on cancer cells.

This interaction is known to promote cancer cell motility and metastasis. By competitively

binding to CCDC25, Di-Pal-MTO prevents NET-DNA from activating the downstream RAC1-

CDC42 cascade, which is crucial for cytoskeleton rearrangement and chemotactic migration of

cancer cells.
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Click to download full resolution via product page

Inhibition of the NET-DNA/CCDC25 metastatic pathway by di-Pal-MTO.

B. Promotion of Innate Antitumor Immunity
While inhibiting the pro-metastatic function of NET-DNA on cancer cells, Di-Pal-MTO preserves

the ability of NET-DNA to activate dendritic cells (DCs). This NET-DNA-dependent DC

activation leads to the expression and release of various chemokines. These chemokines, in

turn, facilitate the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, thereby

promoting a robust antitumor immune response.
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Promotion of NET-DNA-dependent antitumor immunity by di-Pal-MTO.
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Experimental Protocols
The following are summaries of key experimental methodologies for the synthesis and

evaluation of Di-Pal-MTO and its nanoparticle formulations.

A. Synthesis of Dipalmitoleyl-Mitoxantrone (di-Pal-MTO)
Materials: Mitoxantrone (MTO), Palmitoleic acid, Dicyclohexylcarbodiimide (DCC), 4-

dimethylaminopyridine (DMAP), Dichloromethane (DCM), Dimethylformamide (DMF).

Activation of Palmitoleic Acid: Dissolve Palmitoleic acid, DCC, and DMAP in anhydrous

DCM. Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group.

Conjugation Reaction: Dissolve Mitoxantrone in a mixture of DCM and DMF. Add the

activated palmitoleic acid solution dropwise to the Mitoxantrone solution.

Reaction Conditions: Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen

or argon) at room temperature for 24-48 hours with continuous stirring.

Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea

byproduct. The filtrate is then concentrated under reduced pressure. The crude product is

purified using column chromatography on silica gel with a suitable eluent system (e.g., a

gradient of methanol in chloroform) to yield pure di-Pal-MTO.

Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Preparation of md11-Pal-MTO Nanoparticles for
siRNA Delivery

Lipid Film Hydration Method:

Dissolve mono-Pal-MTO and di-Pal-MTO (at a 1:1 molar ratio) in a suitable organic

solvent (e.g., chloroform).

Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a

round-bottom flask.
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Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with an aqueous buffer (e.g., RNase-free water or PBS) by vortexing

or sonication. This results in the self-assembly of multilayer cationic nanoparticles.

siRNA Complexation:

Dilute the desired amount of siRNA in an appropriate buffer.

Add the siRNA solution to the nanoparticle suspension and incubate at room temperature

for 20-30 minutes to allow for electrostatic complexation between the cationic

nanoparticles and the anionic siRNA.

Characterization:

Determine the particle size and zeta potential of the resulting nanoparticles using dynamic

light scattering (DLS).

Assess the siRNA encapsulation efficiency using a fluorescent dye exclusion assay or gel

retardation assay.

C. In Vitro Cell Viability (MTT) Assay
Cell Seeding: Seed cancer cells (e.g., KB cells) in 96-well plates at a predetermined density

(e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

Treatment: Treat the cells with serial dilutions of free MTO, di-Pal-MTO formulations, or

siRNA-loaded nanoparticles. Include untreated cells as a control.

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) values.

D. In Vivo Tumor Xenograft Model
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ KB cells)

into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Treatment Groups: Randomize the mice into different treatment groups: (1) Saline control,

(2) Free MTO, (3) md11-Pal-MTO nanoparticles, (4) md11-Pal-MTO/siRNA nanoparticles.

Administration: Administer the treatments via a suitable route (e.g., intratumoral or

intravenous injection) at a predetermined schedule.

Monitoring: Measure the tumor volume using calipers every few days. Monitor the body

weight and general health of the mice.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., histology, immunohistochemistry).

Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis

to determine the significance of the antitumor effects.

This document is intended for informational purposes for a scientific audience and is based on

publicly available research. Further investigation and validation are required for any potential

therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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